molecular formula C13H12Te2 B14643196 1,1'-(Methyleneditellanyl)dibenzene CAS No. 55136-88-4

1,1'-(Methyleneditellanyl)dibenzene

Cat. No.: B14643196
CAS No.: 55136-88-4
M. Wt: 423.4 g/mol
InChI Key: HSZRXWGZAYDCJJ-UHFFFAOYSA-N
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Description

1,1’-(Methyleneditellanyl)dibenzene: is an organotellurium compound characterized by the presence of a methylene bridge connecting two benzene rings through tellurium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Methyleneditellanyl)dibenzene can be synthesized through the reaction of benzyl chloride with sodium telluride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the formation of the tellurium-carbon bond being facilitated by the nucleophilic substitution of the chloride ion by the telluride ion.

Industrial Production Methods: While specific industrial production methods for 1,1’-(Methyleneditellanyl)dibenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Methyleneditellanyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride; usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Nitration (using nitric acid and sulfuric acid), sulfonation (using sulfur trioxide or oleum), halogenation (using halogens like chlorine or bromine).

Major Products Formed:

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Original 1,1’-(Methyleneditellanyl)dibenzene.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1,1’-(Methyleneditellanyl)dibenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organotellurium compounds. It is also studied for its unique reactivity and bonding characteristics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1,1’-(Methyleneditellanyl)dibenzene involves its interaction with various molecular targets and pathways. The tellurium atoms in the compound can form bonds with biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress, which may contribute to its biological activity.

Comparison with Similar Compounds

    1,1’-(Methylenedisulfanyl)dibenzene: Contains sulfur atoms instead of tellurium.

    1,1’-(Methylenediselenyl)dibenzene: Contains selenium atoms instead of tellurium.

    1,1’-(Methylenedioxo)dibenzene: Contains oxygen atoms instead of tellurium.

Comparison: 1,1’-(Methyleneditellanyl)dibenzene is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs. Tellurium compounds generally exhibit higher reactivity and different electronic properties, making them valuable in specific applications where other chalcogen compounds may not be suitable.

Properties

CAS No.

55136-88-4

Molecular Formula

C13H12Te2

Molecular Weight

423.4 g/mol

IUPAC Name

phenyltellanylmethyltellanylbenzene

InChI

InChI=1S/C13H12Te2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

HSZRXWGZAYDCJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Te]C[Te]C2=CC=CC=C2

Origin of Product

United States

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